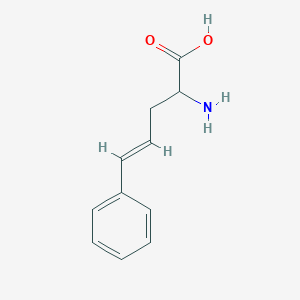

2-Amino-5-phenylpent-4-enoic acid

CAS No.:

Cat. No.: VC2526391

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO2 |

|---|---|

| Molecular Weight | 191.23 g/mol |

| IUPAC Name | (E)-2-amino-5-phenylpent-4-enoic acid |

| Standard InChI | InChI=1S/C11H13NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-7,10H,8,12H2,(H,13,14)/b7-4+ |

| Standard InChI Key | MCGSKGBMVBECNS-QPJJXVBHSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)/C=C/CC(C(=O)O)N |

| Canonical SMILES | C1=CC=C(C=C1)C=CCC(C(=O)O)N |

Introduction

Chemical Structure and Properties

Basic Structure and Nomenclature

2-Amino-5-phenylpent-4-enoic acid consists of a phenyl group connected to the alpha carbon of an amino acid via a vinyl bond (typically in trans configuration). This compound exists in two stereoisomeric forms with distinct names and properties:

-

(R)-2-Amino-5-phenylpent-4-enoic acid (D-Styrylalanine, CAS: 264903-53-9)

-

(S)-2-Amino-5-phenylpent-4-enoic acid (L-Styrylalanine, CAS: 267650-37-3)

Both isomers share the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g/mol but differ in their spatial arrangement and biological activities .

Physical and Chemical Properties

The physical and chemical properties of 2-Amino-5-phenylpent-4-enoic acid play crucial roles in determining its behavior in various chemical reactions and biological systems. Table 1 summarizes the key physicochemical characteristics of this compound:

Table 1: Physicochemical Properties of 2-Amino-5-phenylpent-4-enoic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Density | 1.1±0.1 g/cm³ |

| Boiling Point | 379.9±35.0 °C at 760 mmHg |

| Flash Point | 183.6±25.9 °C |

| LogP | 2.37 |

| Exact Mass | 191.094635 |

| Polar Surface Area | 63.32000 |

| Index of Refraction | 1.591 |

| Vapor Pressure | 0.0±0.9 mmHg at 25°C |

| Hazard Codes | Xi |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy offers valuable insights into the structural characteristics of 2-Amino-5-phenylpent-4-enoic acid. For the racemic mixture (rac-(E)-2-Amino-5-phenylpent-4-enoic acid), the following spectroscopic data has been reported:

¹H NMR (400 MHz, D₂O) δ: [spectrum details]

Synthesis Methods

Chemical Synthesis Approaches

Multiple synthetic routes have been developed to produce 2-Amino-5-phenylpent-4-enoic acid and its derivatives, each with distinct advantages in terms of yield, stereoselectivity, and scalability.

One common approach involves the hydrolysis of corresponding esters. In this method, ester precursors are hydrolyzed by adding 10% NaOH solution and refluxing for 4-20 hours, followed by acidification with 10% HCl and extraction with ethyl acetate. This process typically yields the desired product as a white or yellow-white solid with yields ranging from 70-76% .

Another synthetic pathway includes the conversion of malonic acid derivatives:

"The obtained malonic acid 9a-d (6 mmol) was dissolved in methanol (5 mL), followed by addition of 10% NaOH solution (5 mL). The resulted mixture was stirred at room temperature for 3 h, and at 60 °C until the reaction completed (2-3 h, checked by TLC)" .

Enzymatic Synthesis

Biocatalytic approaches offer more environmentally friendly and stereoselective methods for synthesizing 2-Amino-5-phenylpent-4-enoic acid. Enzymes like phenylalanine ammonia-lyase (PcPAL) have been employed to catalyze the conversion of phenylalanine derivatives into styrylalanines through stereoselective biocatalytic processes .

Notably, research has demonstrated that the F137V mutation in PcPAL significantly enhances the enzyme's catalytic efficiency for L-Styrylalanine by reducing steric hindrance within the active site. This mutation creates a more accommodating substrate tunnel that facilitates the binding and conversion of larger substrates like L-Styrylalanine with comparable activity to that observed with wild-type PcPAL and L-phenylalanine .

Solid-Phase Synthesis in Peptide Chemistry

When incorporated into peptides, 2-Amino-5-phenylpent-4-enoic acid can be introduced via solid-phase peptide synthesis techniques. For example, in the synthesis of cyclic peptides containing 2-amino-5-phenylpent-4-enoic acid (Δ4App), solid-phase methods have been employed:

"The linear heptapeptide 2 was synthesised on Wang-Gly resin (0.25 mmol) using the automated peptide synthesis described above. The resin-tethered heptapeptide was isolated and capped before a small aliquot was subjected to TFA cleavage for mass spectrometric analysis" .

This approach allows for the precise incorporation of this non-proteinogenic amino acid into complex peptide structures.

Biological Activity and Applications

Enzymatic Interactions and Inhibition

2-Amino-5-phenylpent-4-enoic acid demonstrates significant biological activity, particularly in enzyme-catalyzed reactions. The compound's structural similarity to natural amino acids allows it to interact with various biological systems, often as a substrate or inhibitor of specific enzymes.

Research indicates that L-Styrylalanine serves as a substrate for enzymes like phenylalanine ammonia-lyase, particularly the F137V-PcPAL variant, which shows superior catalytic efficiency with this compound compared to the wild-type enzyme . This interaction highlights the importance of 2-Amino-5-phenylpent-4-enoic acid in understanding enzyme specificity and catalytic mechanisms.

Peptide Chemistry Applications

The incorporation of 2-Amino-5-phenylpent-4-enoic acid into peptides creates unique structural features that can modulate biological activity. Several studies have explored the synthesis of peptides containing this amino acid:

Table 2: Examples of Peptides Containing 2-Amino-5-phenylpent-4-enoic acid

These applications demonstrate how 2-Amino-5-phenylpent-4-enoic acid can be used to engineer peptides with specific conformational constraints, potentially enhancing their biological activities or targeting capabilities.

Advanced Research Findings

Substrate Tunnel Engineering

One of the most significant research developments involving 2-Amino-5-phenylpent-4-enoic acid relates to substrate tunnel engineering in enzymes. X-ray crystallography and rational design approaches have been employed to modify the substrate tunnel of phenylalanine ammonia-lyase (PcPAL) to accommodate L-styrylalanine more efficiently.

The F137V mutation in PcPAL has been demonstrated to significantly enhance the enzyme's catalytic efficiency for L-styrylalanine by creating a more accommodating active site. This modified enzyme shows comparable activity with L-styrylalanine to that of wild-type PcPAL with L-phenylalanine, highlighting how targeted mutations can expand the substrate scope of enzymes .

HIV-1 Inhibition Through CD4-Mimetic Miniproteins

Research into HIV-1 inhibition has explored the use of 2-Amino-5-phenylpent-4-enoic acid derivatives in CD4-mimetic miniproteins. These studies focused on interfacial cavity filling to optimize the interaction between these miniproteins and the HIV-1 surface protein gp120.

The approach targeted the Phe43 cavity between gp120 and the CD4 receptor with non-natural phenylalanine derivatives, including analogs of 2-Amino-5-phenylpent-4-enoic acid. These modifications aimed to enhance binding affinity through optimal filling of the hydrophobic pocket, potentially leading to more effective HIV-1 entry inhibitors .

Radical Cyclization Chemistry

Thiol-mediated radical cyclizations involving 2-amino-5-phenylpent-4-enoic acid have been investigated for the synthesis of heterocyclic compounds. These reactions demonstrate the versatility of this amino acid as a building block in complex synthetic transformations:

"2-amino-5-phenylpent-4-enoic acid ethyl ester (60 mg, 0.235 mmol, 1.0 eq) was dissolved in a mixture of chloroform (7.0 mL) and aqueous NaHCO₃ solution..."

Such radical cyclization approaches enable the construction of complex heterocyclic scaffolds that may have applications in medicinal chemistry and materials science.

Structural Comparisons

Stereoisomeric Differences

The R and S stereoisomers of 2-Amino-5-phenylpent-4-enoic acid (D-Styrylalanine and L-Styrylalanine, respectively) exhibit different biological and chemical behaviors:

-

Enzymatic Interactions: The L-isomer (S configuration) shows specific interactions with enzymes like PcPAL, particularly with the F137V variant, which has been engineered to accommodate this substrate more efficiently .

-

Incorporation into Peptides: The stereochemistry at the alpha carbon influences how these amino acids are incorporated into peptides and the resulting conformational properties of the peptide structures .

-

Biological Activity: The different spatial arrangements of these stereoisomers can lead to distinct biological activities and receptor interactions, making stereochemical control an important consideration in applications involving this compound .

Applications in Peptide Design and Modification

Conformational Constraints in Peptides

The incorporation of 2-Amino-5-phenylpent-4-enoic acid into peptides introduces conformational constraints that can enhance structural stability and biological activity. Ring-closing metathesis reactions have been employed to create cyclic peptides containing this amino acid:

"The resin-bound peptide 2 was subjected to the microwave RCM procedure outlined above. Peptidyl-resin (592 mg, 0.42 mmol), DCM (3 ml), 2nd generation Grubbs' catalyst (71 mg, 0.084 mmol), LiCl/DMF (0.2 ml), 100ºC..."

These constrained peptides often exhibit enhanced resistance to proteolytic degradation and improved binding specificity to target proteins, making them valuable in therapeutic peptide design.

Cross-Metathesis Modifications

Further modifications of 2-Amino-5-phenylpent-4-enoic acid-containing peptides can be achieved through cross-metathesis reactions. For example:

"A Fischer-Porter tube was loaded with the reaction mixture 7 (30 mg, 0.041 mmol), 2nd generation Grubbs' catalyst (7 mg, 0.008 mmol), solvent (~3 ml DCM) and freshly distilled styrene (47 μl, 0.41 mmol). The reaction mixture was stirred under an inert atmosphere at 50°C for 72 h."

These reactions allow for the post-synthetic modification of peptides, introducing additional functional groups or structural features that can modulate biological activity.

Future Research Directions

Expanded Pharmaceutical Applications

Given its unique structural features and demonstrated utility in peptide chemistry and enzyme interactions, 2-Amino-5-phenylpent-4-enoic acid holds significant potential for expanded pharmaceutical applications. Further research could explore:

-

Development of novel enzyme inhibitors targeting specific pathways in disease conditions

-

Design of peptide-based therapeutics with enhanced stability and target specificity

-

Creation of peptidomimetics that leverage the conformational properties of this amino acid to mimic protein-protein interactions

Advanced Biocatalytic Processes

Building on the demonstrated success of engineered PcPAL variants for the synthesis of L-Styrylalanine, future research could focus on developing more efficient biocatalytic processes for the production of 2-Amino-5-phenylpent-4-enoic acid and its derivatives. Such approaches could provide more sustainable and stereoselective routes to this valuable compound .

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies could elucidate how modifications to the basic 2-Amino-5-phenylpent-4-enoic acid scaffold affect biological activity. Such studies would guide the rational design of derivatives with enhanced properties for specific applications in medicine and biotechnology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume